molecular formula C12H16O3 B13208863 [2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol

[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol

Cat. No.: B13208863
M. Wt: 208.25 g/mol
InChI Key: UIAVHHCECVSICY-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a benzodioxin ring system substituted with a propan-2-yl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with isopropyl alcohol in the presence of an acid catalyst to form the benzodioxin ring. The resulting intermediate is then subjected to further reactions to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antioxidant, or antimicrobial effects, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of [2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The benzodioxin ring system can interact with hydrophobic pockets, while the methanol group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol: shares similarities with other benzodioxin derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group allows for unique interactions and reactivity compared to its analogs.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(3-propan-2-yl-2H-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C12H16O3/c1-9(2)12(7-13)8-14-10-5-3-4-6-11(10)15-12/h3-6,9,13H,7-8H2,1-2H3

InChI Key

UIAVHHCECVSICY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(COC2=CC=CC=C2O1)CO

Origin of Product

United States

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